- Tricyclic nitrogen containing compounds for treating neisseria gonorrhoea infection, World Intellectual Property Organization, , ,

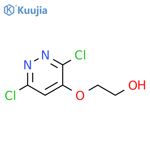

Cas no 943026-40-2 (3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine)

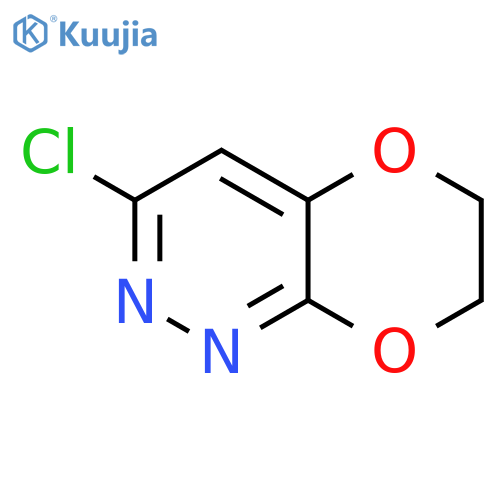

943026-40-2 structure

Nome do Produto:3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine

N.o CAS:943026-40-2

MF:C6H5ClN2O2

MW:172.569100141525

MDL:MFCD09907908

CID:1033005

PubChem ID:55267440

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Propriedades químicas e físicas

Nomes e Identificadores

-

- 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine

- 3-CHLORO-6,7-DIHYDRO[1,4]DIOXINO[2,3-C]PYRIDAZINE

- [1,4]Dioxino[2,3-c]pyridazine, 3-chloro-6,7-dihydro-

- PVPVPUGHBYWWMK-UHFFFAOYSA-N

- FCH876162

- 6106AC

- AK120122

- AX8245538

- 3-CHLORO-6H,7H-[1,4]DIOXINO[2,3-C]PYRIDAZINE

- 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine (ACI)

- AKOS006313349

- DB-357020

- F2147-2971

- AS-50122

- SCHEMBL634208

- O10985

- CS-0046209

- 943026-40-2

- DTXSID30717194

- 3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine

-

- MDL: MFCD09907908

- Inchi: 1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2

- Chave InChI: PVPVPUGHBYWWMK-UHFFFAOYSA-N

- SMILES: ClC1C=C2C(OCCO2)=NN=1

Propriedades Computadas

- Massa Exacta: 172.0039551g/mol

- Massa monoisotópica: 172.0039551g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 0

- Complexidade: 147

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 0.9

- Superfície polar topológica: 44.2

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0046209-1g |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | ≥98.0% | 1g |

$580.0 | 2022-04-26 | |

| ChemScence | CS-0046209-100mg |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | ≥98.0% | 100mg |

$180.0 | 2022-04-26 | |

| TRC | C597928-50mg |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 50mg |

$ 160.00 | 2022-06-06 | ||

| Aaron | AR00IIQN-250mg |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 97% | 250mg |

$139.00 | 2025-02-10 | |

| 1PlusChem | 1P00IIIB-100mg |

3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | >98% | 100mg |

$155.00 | 2024-04-19 | |

| A2B Chem LLC | AI62995-250mg |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 95% | 250mg |

$357.00 | 2024-07-18 | |

| 1PlusChem | 1P00IIIB-1g |

3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 95% | 1g |

$985.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D585110-1g |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 95% | 1g |

$785 | 2025-02-25 | |

| eNovation Chemicals LLC | D585110-1g |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 95% | 1g |

$785 | 2025-02-28 | |

| Crysdot LLC | CD11007451-250mg |

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |

943026-40-2 | 95+% | 250mg |

$297 | 2024-07-19 |

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8, cooled

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8, cooled

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: 1,4-Dioxane , Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: 1,4-Dioxane , Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

Referência

- Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 72 h, 80 °C

1.2 Reagents: Tetrahydrofuran , Water ; cooled

1.2 Reagents: Tetrahydrofuran , Water ; cooled

Referência

- Preparation of azatricyclic compounds for the treatment of bacterial infection, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

Referência

- Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis, European Patent Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled

1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled

Referência

- Bicyclic nitrogen-containing compounds as Mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ; 0 °C; 16 h, 110 °C; 110 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referência

- Preparation of azabicyclic(thio)amides as fungicidal compounds, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

Referência

- Preparation of 1-methyl-1H-1,5-naphthyridin-2-ones and related compounds as antibacterial agents, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

Referência

- Preparation of pyrroloquinoxalinones as antibacterials, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

Referência

- Novel tricyclics (e.g., GSK945237) as potent inhibitors of bacterial type IIA topoisomerases, Bioorganic & Medicinal Chemistry Letters, 2016, 26(10), 2464-2469

Método de produção 10

Condições de reacção

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

1.2 Reagents: 1,4-Dioxane , Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: 1,4-Dioxane , Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

Referência

- Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

1.2 Reagents: 1,4-Dioxane Solvents: Water

1.2 Reagents: 1,4-Dioxane Solvents: Water

Referência

- Heterocyclic compounds, their preparation and their use as antibacterials, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção

Referência

- Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis, their preparation, and pharmaceutical compositions, European Patent Organization, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

Referência

- 1,2-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one derivatives as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infection, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção

Referência

- Derivatives and analogs of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation and use in the treatment of bacterial infection and tuberculosis, European Patent Organization, , ,

Método de produção 15

Condições de reacção

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: 1,4-Dioxane

1.2 Reagents: 1,4-Dioxane

Referência

- Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,

Método de produção 16

Condições de reacção

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

Referência

- Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis and their preparation, World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: Water Solvents: 1,4-Dioxane

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8

Referência

- Heterotricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,

Método de produção 18

Condições de reacção

1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C

1.2 Reagents: 1,4-Dioxane

1.3 Reagents: Water ; cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 8

1.2 Reagents: 1,4-Dioxane

1.3 Reagents: Water ; cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 8

Referência

- Derivatives and analog of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation, World Intellectual Property Organization, , ,

Método de produção 19

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ; 18 h, rt → 110 °C; cooled

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

Referência

- Preparation of 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds, World Intellectual Property Organization, , ,

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Raw materials

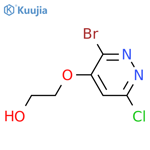

- 2-[(3-Bromo-6-chloro-4-pyridazinyl)oxy]ethanol

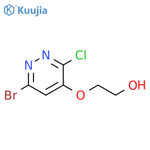

- 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol

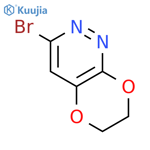

- Ethanol, 2-[(6-bromo-3-chloro-4-pyridazinyl)oxy]-

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Preparation Products

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Literatura Relacionada

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

943026-40-2 (3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine) Produtos relacionados

- 1327385-45-4(methyl 4-(2-{[2-(4-ethoxyphenyl)acetyl]oxy}acetamido)benzoate)

- 49759-66-2((2R)-2-{(benzyloxy)carbonylamino}-3-(3-fluorophenyl)propanoic acid)

- 2228199-75-3(3-(4-bromo-5-methylthiophen-2-yl)-2-hydroxy-2-methylpropanoic acid)

- 2172592-70-8(2-1-(3-hydroxypropyl)-5-methyl-1H-1,2,3-triazol-4-ylacetonitrile)

- 2228186-81-8(1-(2-azidoethyl)-2-bromo-4-nitrobenzene)

- 1888987-46-9(Azetidine, 3-(cyclopropylsulfonyl)-)

- 321432-48-8(3-Chloro-5-(trifluoromethyl)-2-pyridinyl(4-methoxyphenyl)methanol)

- 1807095-75-5(2-Cyano-4-(difluoromethyl)-6-iodopyridine-3-acetonitrile)

- 1263377-66-7(3-Bromo-4-chloro-5-methylaniline)

- 2438241-40-6(3-(5,6-difluoro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-Piperidinedione)

Fornecedores recomendados

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Amadis Chemical Company Limited

Membro Ouro

CN Fornecedor

Reagente

Henan Dongyan Pharmaceutical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membro Ouro

CN Fornecedor

A granel

Zhejiang Brunova Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel